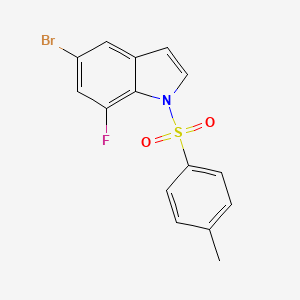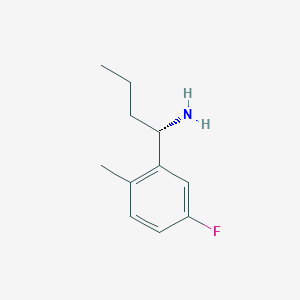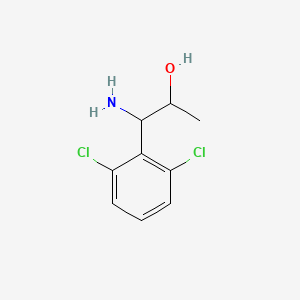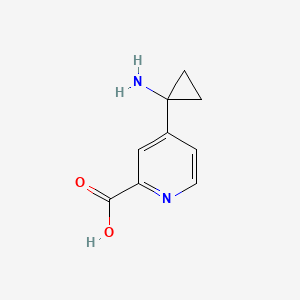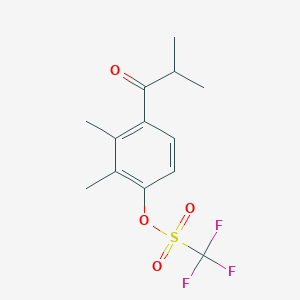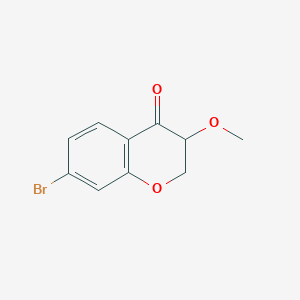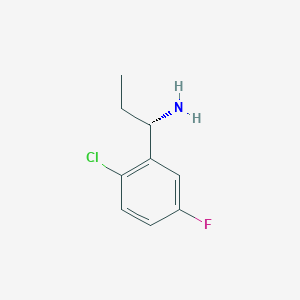
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate is a complex organic compound that features a quinoline and pyrazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate typically involves multi-step organic reactions. One common method involves the initial formation of the quinoline and pyrazole rings, followed by their coupling and subsequent esterification to form the final product. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Applications De Recherche Scientifique
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules.
Medicine: It has potential as a lead compound for developing new drugs, particularly due to its quinoline and pyrazole moieties, which are known for their biological activities.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate involves its interaction with specific molecular targets. The quinoline and pyrazole rings can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 2-(5-amino-1-(quinolin-6-YL)-1H-pyrazol-3-YL)-2-methylpropanoate: shares similarities with other quinoline and pyrazole derivatives, such as:
Uniqueness
What sets this compound apart is the combination of both quinoline and pyrazole moieties in a single molecule
Propriétés
Formule moléculaire |
C18H20N4O2 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
ethyl 2-(5-amino-1-quinolin-6-ylpyrazol-3-yl)-2-methylpropanoate |
InChI |
InChI=1S/C18H20N4O2/c1-4-24-17(23)18(2,3)15-11-16(19)22(21-15)13-7-8-14-12(10-13)6-5-9-20-14/h5-11H,4,19H2,1-3H3 |
Clé InChI |
YYNCPAFAZDPWJW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)C1=NN(C(=C1)N)C2=CC3=C(C=C2)N=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Bromo-1,1-dimethyl-1,3-dihydrofuro[3,4-C]pyridine](/img/structure/B13055483.png)
![8-(4-Nitrophenyl)-5,12,14-trioxa-2-azatetracyclo[7.7.0.0^{3,7}.0^{11,15}]hexadeca-1(9),3(7),10,15-tetraen-6-one](/img/structure/B13055486.png)
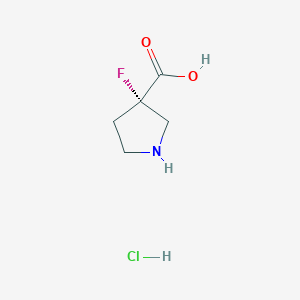
![(1S,2R)-1-Amino-1-[4-(difluoromethoxy)phenyl]propan-2-OL](/img/structure/B13055489.png)

